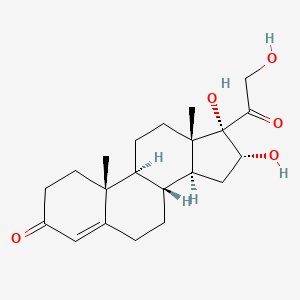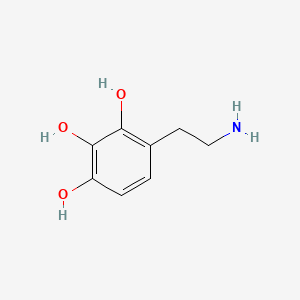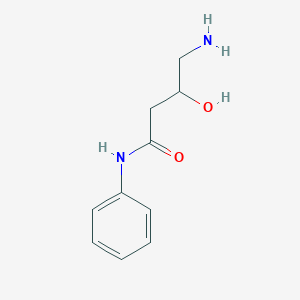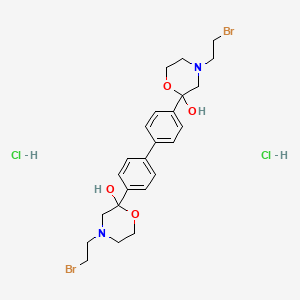![molecular formula C13H14N4O3S B1201177 2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)
2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is a complex organic compound with a unique structure that includes a thiazole ring, a methoxy group, and a cyclohexa-2,5-dienylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide typically involves multiple steps. One common approach includes the condensation of 2-amino-4-methylthiazole with a suitable aldehyde or ketone to form the corresponding hydrazone. This intermediate is then reacted with a methoxy-substituted cyclohexanone derivative under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-methylthiazole: A simpler analog with similar thiazole ring structure.
3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene derivatives: Compounds with similar cyclohexadienylidene moiety.
Hydrazones: Compounds with similar hydrazone functional group.
Uniqueness
2-amino-N’-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide is unique due to its combination of functional groups and structural features
Propriétés
Formule moléculaire |
C13H14N4O3S |
|---|---|
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
2-amino-N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19) |
Clé InChI |
AMHQGUWEVRTTJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Pictogrammes |
Irritant |
Synonymes |
OM 137 OM-137 OM137 cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)




